molecular formula C33H35Cl2N3O6S B10849884 (4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

Cat. No.: B10849884
M. Wt: 672.6 g/mol
InChI Key: XMAMZSZKRBFNLW-UPZHSWQNSA-N
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Description

KNI-10074 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound has been extensively studied for its ability to bind to and inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the virus. The inhibition of this enzyme prevents the virus from processing its polyprotein precursors, thereby halting its replication cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10074 involves standard Boc-protected liquid-phase peptide synthesis. This method includes the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: While specific industrial production methods for KNI-10074 are not widely documented, the general approach would involve scaling up the liquid-phase peptide synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: KNI-10074 primarily undergoes binding interactions rather than traditional chemical reactions. Its activity is characterized by its ability to form stable van der Waals interactions and hydrogen bonds with the HIV-1 protease .

Common Reagents and Conditions: The synthesis of KNI-10074 involves reagents such as Boc-protected amino acids, coupling agents (e.g., dicyclohexylcarbodiimide), and deprotection agents (e.g., trifluoroacetic acid). The reactions are typically carried out in organic solvents like dimethylformamide under controlled temperature conditions .

Major Products: The major product of the synthesis is KNI-10074 itself, which is obtained after the final deprotection and purification steps. The compound is characterized by its high affinity and specificity for the HIV-1 protease .

Scientific Research Applications

KNI-10074 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of HIV-1 protease, making it a valuable tool in the study of HIV replication and the development of antiretroviral therapies. Additionally, KNI-10074 is used in structural biology to understand the binding interactions and conformational changes of HIV-1 protease upon inhibitor binding .

Mechanism of Action

KNI-10074 exerts its effects by binding to the active site of HIV-1 protease, thereby inhibiting its enzymatic activity. The binding of KNI-10074 to the protease involves the formation of stable van der Waals interactions and hydrogen bonds, which stabilize the inhibitor-protease complex and prevent the protease from processing its polyprotein substrates . This inhibition disrupts the viral replication cycle, leading to the production of immature, non-infectious viral particles.

Comparison with Similar Compounds

  • KNI-10265
  • KNI-10006
  • KNI-10769

Comparison: KNI-10074 is similar to other HIV-1 protease inhibitors such as KNI-10265, KNI-10006, and KNI-10769 in terms of its mechanism of action and binding interactions. KNI-10074 is unique in its specific binding affinity and the thermodynamic properties of its interactions with the protease. Studies have shown that KNI-10074 exhibits a distinct thermodynamic signature, characterized by favorable enthalpic and entropic contributions to its binding affinity .

Properties

Molecular Formula

C33H35Cl2N3O6S

Molecular Weight

672.6 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H35Cl2N3O6S/c1-33(2)30(31(42)37-27-21-12-7-6-11-20(21)16-25(27)39)38(18-45-33)32(43)28(41)24(15-19-9-4-3-5-10-19)36-26(40)17-44-29-22(34)13-8-14-23(29)35/h3-14,24-25,27-28,30,39,41H,15-18H2,1-2H3,(H,36,40)(H,37,42)/t24-,25+,27-,28-,30+/m0/s1

InChI Key

XMAMZSZKRBFNLW-UPZHSWQNSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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